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Compound of Interest

Compound Name: Magnesium omeprazole

Cat. No.: B194797 Get Quote

Omeprazole Dosage and Hypomagnesemia
Severity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the correlation between omeprazole dosage

and the severity of hypomagnesemia, supported by experimental data. It is intended to be a

resource for researchers, scientists, and drug development professionals investigating the

adverse effects of proton pump inhibitors (PPIs).

Data Presentation: Quantitative Analysis of
Omeprazole Dosage and Hypomagnesemia
The following tables summarize quantitative data from studies investigating the link between

omeprazole dosage and the incidence or severity of hypomagnesemia.

Table 1: Incidence of Hypomagnesemia at Different Omeprazole Dosages
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Daily Omeprazole
Dosage

Number of Patients
Incidence of
Hypomagnesemia
(%)

Study

20 mg 38 15.8%
Abuelsoud et al.

(2022)[1]

40 mg 35 22.9%
Abuelsoud et al.

(2022)[1]

80 mg (40 mg twice

daily)
32 28.1%

Abuelsoud et al.

(2022)[1]

Note: The study by Abuelsoud et al. found the difference in incidence to be clinically significant

but not statistically significant.[1]

Table 2: Mean Serum Magnesium Levels in PPI Users vs. Non-Users

Group
Number of
Patients

Mean
Serum
Magnesium
(mg/dL)

Standard
Deviation

p-value Study

PPI Users

(≥75 years)
47 2.1 0.2 < 0.05

Nakamura et

al. (2022)[2]

Non-PPI

Users (≥75

years)

85 2.2 0.3 < 0.05
Nakamura et

al. (2022)[2]

PPI Users

(<75 years)
26 2.1 0.1 < 0.001

Nakamura et

al. (2022)[2]

Non-PPI

Users (<75

years)

106 2.2 0.2 < 0.001
Nakamura et

al. (2022)[2]

Note: This study demonstrates a statistically significant lower mean serum magnesium level in

long-term PPI users compared to non-users. However, the data is not stratified by specific
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omeprazole dosage.[2]

Table 3: Meta-Analysis of High-Dose vs. Low-Dose PPIs and Hypomagnesemia Risk

Comparison
Pooled
Adjusted Odds
Ratio (OR)

95%
Confidence
Interval (CI)

p-value Study

High-Dose PPIs

vs. Low-Dose

PPIs

2.13 1.26 - 3.59 0.005
Srinutta et al.

(2019)

Low-Dose PPIs

vs. Non-Users
2.61 1.44 - 4.71 < 0.001

Srinutta et al.

(2019)

Note: This meta-analysis suggests a dose-dependent relationship, with high-dose PPI use

associated with a greater risk of hypomagnesemia compared to low-dose use.

Experimental Protocols
Prospective Observational Study Protocol
This protocol is based on the methodology described by Vázquez et al. (2015) for a

prospective study on omeprazole and hypomagnesemia.[3]

1. Patient Selection:

Inclusion Criteria: Hospitalized patients who have been receiving a standard daily dose of
omeprazole (e.g., 20 mg) for at least three months prior to admission.
Exclusion Criteria: Patients with pre-existing conditions known to cause hypomagnesemia
(e.g., chronic renal failure, malabsorption syndromes not related to PPI use), and patients on
medications known to significantly alter magnesium levels (other than diuretics, which may
be recorded as a confounding factor).

2. Data Collection:

Upon hospital admission, collect baseline demographic and clinical data using a
standardized form. This should include age, sex, reason for hospitalization, medical history,
current medications (including diuretics), and duration of omeprazole therapy.
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Record all concomitant medications that could potentially affect magnesium levels.

3. Blood Sampling and Laboratory Analysis:

Collect a venous blood sample from each patient upon admission.
Serum should be separated from the clot promptly to prevent leakage of magnesium from
red blood cells.
Determine serum magnesium concentration using a validated laboratory method. Common
methods include:
Colorimetric method: Using reagents like calmagite or xylidyl blue on an automated analyzer
(e.g., Cobas 6000).[3]
Atomic Absorption Spectrophotometry: A reference method for accurate magnesium
measurement.
Define hypomagnesemia based on a pre-specified cut-off value (e.g., <1.6 mg/dL or <0.65
mmol/L).[3]

4. Follow-up and Re-evaluation:

For patients who continue on omeprazole, particularly if the dose is increased, a second
serum magnesium level should be determined after a specified period (e.g., one week).
Record any magnesium supplementation administered during the hospital stay.

5. Statistical Analysis:

Descriptive statistics will be used to summarize patient characteristics.
The incidence of hypomagnesemia will be calculated for the study population.
Statistical tests (e.g., t-test, chi-square test) will be used to compare baseline characteristics
between patients with and without hypomagnesemia to identify potential confounding factors.
If different dosage groups are included, analysis of variance (ANOVA) can be used to
compare mean serum magnesium levels between the groups.
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Proposed mechanism of omeprazole-induced hypomagnesemia.
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Workflow for a prospective clinical trial on omeprazole and hypomagnesemia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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